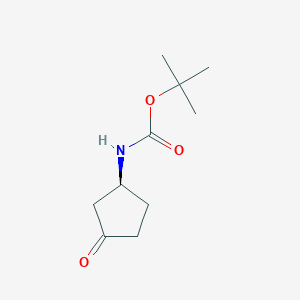

(S)-tert-butyl 3-oxocyclopentylcarbamate

Description

(S)-tert-butyl 3-oxocyclopentylcarbamate (CAS No. 167298-40-0) is a chiral carbamate derivative featuring a cyclopentane ring substituted with a ketone group at the 3-position and a tert-butyloxycarbonyl (Boc) carbamate moiety. This compound is widely utilized as a key intermediate in asymmetric synthesis, particularly in pharmaceutical research for constructing stereochemically defined scaffolds . Its structure combines the steric bulk of the tert-butyl group with the conformational flexibility of the cyclopentane ring, making it valuable for modulating reactivity and stability in multi-step syntheses. The (S)-configuration at the carbamate-bearing carbon ensures enantioselectivity in downstream applications, such as protease inhibitor development or peptidomimetic design.

Properties

IUPAC Name |

tert-butyl N-[(1S)-3-oxocyclopentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7H,4-6H2,1-3H3,(H,11,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLOXAWYNXXEWBT-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20666920 | |

| Record name | tert-Butyl [(1S)-3-oxocyclopentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20666920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167298-40-0 | |

| Record name | tert-Butyl [(1S)-3-oxocyclopentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20666920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 3-oxocyclopentylcarbamate typically involves the reaction of tert-butyl isocyanate with 3-oxocyclopentanone. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 3-oxocyclopentylcarbamate undergoes various chemical reactions, including:

Oxidation: The oxo group can be further oxidized to form carboxylic acids.

Reduction: The oxo group can be reduced to form alcohols.

Substitution: The carbamate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Carbamate derivatives with different substituents.

Scientific Research Applications

(S)-tert-butyl 3-oxocyclopentylcarbamate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-tert-butyl 3-oxocyclopentylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (S)-tert-butyl 3-oxocyclopentylcarbamate can be contextualized against four closely related analogs (Table 1). These comparisons highlight critical differences in ring size, substituent placement, and stereochemistry, which influence their physicochemical properties and applications.

Table 1: Structural and Functional Comparison of this compound and Analogs

| CAS No. | Compound Name | Key Structural Differences | Similarity Score | Key Implications |

|---|---|---|---|---|

| 167298-40-0 | This compound | Cyclopentane ring, (S)-configuration | 1.00 (Reference) | High enantioselectivity in chiral synthesis |

| 885280-38-6 | tert-butyl (3-oxocyclohexyl)carbamate | Cyclohexane ring (larger ring size) | 0.98 | Reduced ring strain; altered solubility |

| 154748-49-9 | tert-butyl 3-oxocyclobutylcarbamate | Cyclobutane ring (smaller ring size) | 0.94 | Increased ring strain; higher reactivity |

| 497861-77-5 | (R)-tert-butyl (4-oxobutan-2-yl)carbamate | Linear butan-2-yl chain, (R)-configuration | 0.89 | Lower stereochemical specificity |

Key Findings from Comparative Analysis

Ring Size and Strain: The cyclohexane analog (CAS 885280-38-6) exhibits a 0.98 similarity score, reflecting minimal structural deviation. The cyclobutane derivative (CAS 154748-49-9) shows a lower similarity score (0.94) due to its smaller, more strained ring. This strain may increase reactivity in ring-opening reactions but compromise storage stability .

Stereochemical Impact :

- The (R)-configured butan-2-yl analog (CAS 497861-77-5) diverges significantly (similarity score: 0.89). Its linear chain and opposite stereochemistry limit its utility in enantioselective processes, underscoring the importance of the (S)-configuration in the reference compound for chiral applications .

Functional Group Positioning :

- All analogs retain the Boc carbamate group, but the ketone’s position relative to the carbamate varies. For example, the cyclohexane analog’s ketone is farther from the carbamate due to the larger ring, which may alter hydrogen-bonding interactions in biological targets .

Biological Activity

(S)-tert-butyl 3-oxocyclopentylcarbamate, with the CAS number 167298-40-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopentyl ring, a tert-butyl carbamate group, and an oxo functional group. Its molecular formula is with a molecular weight of approximately 199.25 g/mol. The compound exhibits high solubility in water (9.5 mg/ml) and has favorable pharmacokinetic properties, including good gastrointestinal absorption and blood-brain barrier permeability .

The biological activity of this compound primarily involves its role as an enzyme inhibitor or modulator . It interacts with specific enzymes or receptors, influencing various biochemical pathways. The precise targets and pathways affected by this compound depend on its application context, which can range from drug development to biochemical research .

Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes, making it a candidate for drug development aimed at diseases where enzyme modulation is beneficial. For instance:

Case Studies

- Case Study on Enzyme Activity Modulation : In a study evaluating various tert-butyl isosteres, compounds structurally similar to this compound were shown to modulate enzyme activities significantly, impacting their efficacy as therapeutic agents .

- Pharmacokinetic Evaluation : A comparative analysis of pharmacokinetic properties highlighted that compounds with similar structures often exhibit varied absorption rates and metabolic stability, suggesting that this compound may also possess unique pharmacokinetic characteristics that warrant further investigation .

Research Applications

This compound is being explored for various applications in scientific research:

- Organic Synthesis : It serves as an intermediate in synthesizing more complex organic molecules.

- Drug Development : The compound is under investigation for potential use in developing enzyme inhibitors targeting specific diseases .

- Biological Research : Its unique structure allows it to be a valuable tool for studying enzyme mechanisms and interactions in biological systems.

Comparison with Similar Compounds

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| tert-butyl 3-oxocyclopentylcarbamate | Cyclopentyl | Potential enzyme inhibitor |

| tert-butyl 3-oxocyclohexylcarbamate | Cyclohexyl | Similar activity profile |

| tert-butyl 3-oxobutylcarbamate | Cyclobutyl | Different reactivity due to ring size |

This compound's stereochemistry imparts distinct biological properties compared to its non-chiral or differently substituted analogs, influencing its reactivity and selectivity towards biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.